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molecular formula C13H14O2 B3380708 3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one CAS No. 204192-41-6

3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one

Cat. No. B3380708
M. Wt: 202.25 g/mol
InChI Key: WYCAULLRAUQXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324186B2

Procedure details

To a solution of [2-(1,4-dioxa-spiro[4.5]dec-7-en-8-yl)-phenyl]-methanol (1 g, 4.06 mmol, as prepared in the previous step) in DCM (2 mL) was added TFA (8 mL) and stirred at RT, 2 hours followed by removal of solvent in vacuo to afford the title compound.
Name
[2-(1,4-dioxa-spiro[4.5]dec-7-en-8-yl)-phenyl]-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[CH2:17][OH:18])=[CH:7][CH2:6]2)[O:4]CC1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:8]12([CH2:9][CH2:10][C:5](=[O:4])[CH2:6][CH2:7]1)[C:11]1[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH2:17][O:18]2

Inputs

Step One
Name
[2-(1,4-dioxa-spiro[4.5]dec-7-en-8-yl)-phenyl]-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CC=C(CC2)C2=C(C=CC=C2)CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT, 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by removal of solvent in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C12(OCC3=CC=CC=C13)CCC(CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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